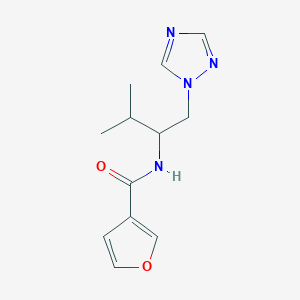
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-3-carboxamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been found to have immunomodulatory and anti-inflammatory effects.
Mechanism of Action
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-3-carboxamide works by binding to S1P receptors, which are found on the surface of various immune cells. By binding to these receptors, this compound prevents immune cells from leaving lymph nodes and entering the bloodstream, where they can cause inflammation and damage to tissues. This mechanism of action has been found to be effective in reducing inflammation and preventing autoimmune attacks.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the number of circulating lymphocytes, which are immune cells that can cause inflammation and damage to tissues. This compound has also been found to promote the migration of immune cells to lymph nodes, where they can be deactivated and eliminated. Additionally, this compound has been found to reduce the production of pro-inflammatory cytokines, which are molecules that can cause inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-3-carboxamide has several advantages for lab experiments. It has a well-defined mechanism of action, which makes it a useful tool for studying immune cell function and inflammation. This compound is also relatively stable and easy to synthesize, which makes it a viable compound for further research. However, this compound has some limitations for lab experiments. It can be toxic at high doses, which can limit its use in certain experiments. Additionally, this compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-3-carboxamide research. One potential direction is to explore its use in treating other autoimmune diseases, such as lupus and psoriasis. Another direction is to investigate the potential use of this compound in cancer treatment, as it has been found to have anti-tumor effects in some studies. Additionally, there is ongoing research into developing new S1P receptor modulators that could have improved efficacy and fewer side effects compared to this compound.
Synthesis Methods
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-3-carboxamide is synthesized from the reaction between 2-bromo-2-methylpropionic acid and 2-amino-2-methylpropanol. The resulting intermediate is then reacted with furan-3-carboxylic acid to produce this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable compound for further research.
Scientific Research Applications
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have immunomodulatory and anti-inflammatory effects, making it a potential treatment for autoimmune diseases such as multiple sclerosis (MS), inflammatory bowel disease (IBD), and rheumatoid arthritis (RA). This compound has also been studied for its potential use in preventing organ rejection in transplant patients.
properties
IUPAC Name |
N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-9(2)11(5-16-8-13-7-14-16)15-12(17)10-3-4-18-6-10/h3-4,6-9,11H,5H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLJYAGOUVTPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

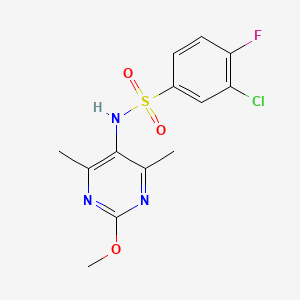
![N-[2-(propan-2-ylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2621475.png)

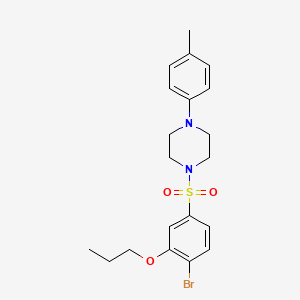
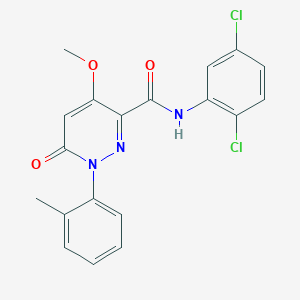
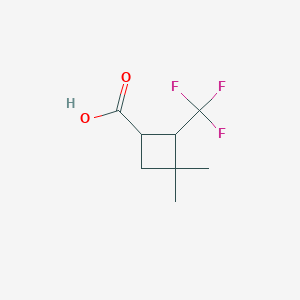

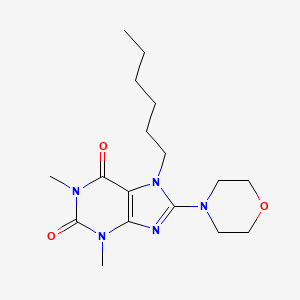

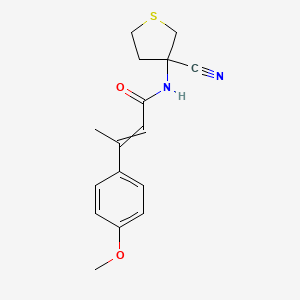
![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2621493.png)
![5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine](/img/structure/B2621495.png)
![N-(3-fluorophenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2621496.png)
